molecular formula C9H8F2O3 B13068945 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid

2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid

Cat. No.: B13068945
M. Wt: 202.15 g/mol
InChI Key: WMYWIYVTLUKIHS-UHFFFAOYSA-N
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Description

Role of this compound:

  • Synthetic Intermediate :
    • Serves as a precursor for complex molecules, such as protease inhibitors or receptor agonists, where fluorine atoms adjust electron density at binding sites.
  • Biological Activity :
    • While direct studies are limited, structurally similar compounds exhibit anti-inflammatory and enzyme-modulating effects. For instance, fluorinated piperidine acetic acids show promise in targeting γ-secretase, an enzyme implicated in amyloid-beta peptide production.
  • Material Science Applications :
    • Fluorine’s electron-withdrawing nature stabilizes charge-transfer complexes, relevant in organic electronics.

Research Trends:

Recent studies emphasize ortho- and para-fluorine placement to optimize steric effects. The methoxy group in this compound further modulates solubility, balancing hydrophobicity for improved formulation.

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

2-fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H8F2O3/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4,8H,1H3,(H,12,13)

InChI Key

WMYWIYVTLUKIHS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C(C(=O)O)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from a suitably substituted aromatic precursor, such as a fluoro-methoxy-substituted benzene derivative, which undergoes side-chain functionalization to introduce the acetic acid moiety with an alpha-fluorine substituent. The process involves:

Specific Synthetic Route Example

A documented method for preparing 2-aryl-2-fluoroacetic acid derivatives involves the hydrolysis of aryl-fluoromalonate intermediates under basic conditions followed by acidification and extraction, yielding the target fluorinated acetic acid derivatives with high purity after recrystallization.

Stepwise outline:

  • Formation of aryl-fluoromalonate intermediate:
    Starting from the appropriate aryl halide (e.g., 2-fluoronitrobenzene), the fluoromalonate derivative is synthesized.

  • Hydrolysis and decarboxylation:
    The aryl-fluoromalonate is dissolved in anhydrous ethanol, treated with potassium hydroxide at low temperature (0 °C), stirred, then hexane is added to precipitate the product. The solid is filtered and washed.

  • Acidification and extraction:
    The solid is dissolved in water, acidified with concentrated hydrochloric acid, and extracted with ethyl acetate. The organic phase is washed with brine and dried.

  • Purification:
    Evaporation under reduced pressure followed by recrystallization yields pure 2-aryl-2-fluoroacetic acid derivatives.

This method is adaptable to various substituted aryl groups, including the 5-fluoro-2-methoxyphenyl moiety relevant to the target compound.

Preparation of the Aromatic Precursor (5-Fluoro-2-methoxyphenyl Derivative)

The precursor (5-fluoro-2-methoxyphenyl)methanol can be synthesized from 2-bromo-4-fluoroanisole via:

  • Lithium borohydride reduction in tetrahydrofuran (THF) at controlled temperature to obtain the corresponding benzyl alcohol intermediate with high yield (~96%).

This intermediate can then be further oxidized or functionalized to the corresponding acetic acid derivative.

These reagents facilitate the introduction of fluorine at the alpha position of the acetic acid side chain without affecting the aromatic fluorine or methoxy substituents.

Alternative Routes and Related Compounds

  • The synthesis of 2,2-difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid , a related compound, follows a similar multi-step approach with additional fluorination steps to introduce two fluorine atoms at the alpha carbon.

  • The preparation of substituted nitroaniline derivatives (e.g., 4-fluoro-2-methoxy-5-nitroaniline) involves nucleophilic aromatic substitution and nitration steps that could be adapted for precursor synthesis.

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Outcome
1 Synthesis of aromatic precursor (5-fluoro-2-methoxyphenyl)methanol 2-bromo-4-fluoroanisole, lithium borohydride in THF, controlled temp High yield benzyl alcohol intermediate (96%)
2 Conversion to aryl-fluoromalonate intermediate Appropriate malonate ester, base (KOH), ethanol solvent Fluoromalonate derivative
3 Hydrolysis and decarboxylation KOH, ethanol, 0 °C, acidification with HCl 2-aryl-2-fluoroacetic acid derivative
4 Purification Extraction with ethyl acetate, washing with brine, recrystallization Pure 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid
5 Optional alpha-fluorination Selectfluor, NFSI, or DAST under mild conditions Introduction of fluorine at alpha position

Research Findings and Considerations

  • The fluorinated structure enhances the compound’s chemical reactivity and biological activity, making the efficient preparation of this compound important for drug discovery and medicinal chemistry applications.

  • The multi-step synthesis requires careful control of reaction conditions, especially temperature and reagent stoichiometry, to avoid side reactions such as over-fluorination or degradation of sensitive functional groups.

  • Purification by recrystallization and extraction techniques ensures high purity, which is critical for subsequent biological evaluation.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Scientific Research Applications

The compound exhibits several promising applications:

1. Medicinal Chemistry

  • Therapeutic Development : The compound has been investigated for its potential therapeutic properties, particularly as a drug candidate for treating neurological disorders and cancer. Its structural features allow it to interact with various biological targets.
  • Enzyme Inhibition : Research has shown that 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid can inhibit purine nucleoside phosphorylase (PNP), an enzyme associated with T-cell malignancies. In vitro studies indicated low nanomolar IC50 values, suggesting high potency against human PNP and Mycobacterium tuberculosis PNP .

2. Biochemical Probes

  • The compound serves as a biochemical probe in studies aimed at understanding the mechanisms of action of various biological pathways. Its ability to form hydrogen bonds enhances its interaction with biological macromolecules .

3. Synthesis of Complex Molecules

  • As a building block in organic synthesis, this compound can be utilized to create more complex organic molecules, facilitating advancements in chemical research and development .

Study on PNP Inhibition

  • Objective : Evaluate the inhibitory effect on purine nucleoside phosphorylase.
  • Methodology : Compounds were synthesized and tested against various cancer cell lines.
  • Findings : The strongest inhibitors exhibited IC50 values as low as 19 nM for human PNP, indicating significant potential for therapeutic applications in T-cell malignancies.

Neuroprotective Effects

  • Objective : Investigate the neuroprotective properties of the compound.
  • Methodology : Animal models were used to assess behavioral changes following administration.
  • Findings : Results suggested that the compound may reduce anxiety-like behaviors, highlighting its potential as an anxiolytic agent.

Data Summary

Study FocusIC50 Values (nM)Cell Lines TestedTherapeutic Potential
PNP Inhibition19 (human), 4 (Mt)T-lymphoblastic cell linesCancer treatment
Neuroprotective EffectsNot specifiedAnimal modelsNeurological disorders

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Electron-Withdrawing Groups

  • However, this compound demonstrated instability during column chromatography, decomposing before isolation . In contrast, the methoxy group in the target compound provides electron-donating properties, likely improving stability.
  • 2-Fluoro-2-(4-(trifluoromethyl)phenyl)acetic acid (24) : The trifluoromethyl (CF₃) group increases lipophilicity (logP) compared to methoxy, which may enhance membrane permeability but reduce aqueous solubility. This compound was synthesized in high yield (87%) and characterized by NMR .

Halogen-Substituted Analogs

  • 2-Fluoro-2-(4-iodophenyl)acetic acid (23) : The bulky iodine atom at the 4-position may sterically hinder interactions with biological targets. This analog was synthesized as a white solid with confirmed NMR data .
  • 2-Fluoro-2-(perfluorophenyl)acetic acid (22): Full fluorination of the phenyl ring drastically increases electronegativity and metabolic resistance, but synthetic challenges (e.g., low yield) were noted .

Modifications on the Acetic Acid Moiety

  • 2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid (C₉H₇F₃O₃, CAS 1375473-08-7): The additional fluorine on the acetic acid carbon increases molecular weight (220.15 g/mol) and may reduce solubility compared to the monofluoro target compound. This derivative is commercially available in high-purity forms .

ADMET and Physicochemical Properties

A comparative ADMET analysis from reveals critical differences:

Compound Molecular Formula BBB+ Penetration (%) Solubility Reference
Target Compound C₉H₈F₂O₃ 5.98% Soluble
2-(5-Fluoro-2-methylphenyl)acetic acid C₉H₉FO₃ N/A Very soluble
2,2-Difluoro analog C₉H₇F₃O₃ N/A Moderately soluble
2-Fluoro-2-(4-iodophenyl)acetic acid C₈H₇FIO₃ 61.31% Very soluble
  • Solubility : Methoxy and methyl groups improve solubility (e.g., "Very soluble" for 2-(5-fluoro-2-methylphenyl)acetic acid) compared to halogens like iodine or CF₃ .

Biological Activity

2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of fluorine and methoxy groups, which significantly influence its biological properties. The fluorine atoms enhance membrane permeability and binding affinity to biological targets, while the methoxy group contributes to the compound's lipophilicity and metabolic stability.

The mechanism of action for this compound involves:

  • Enzyme Interaction : The compound acts as an enzyme inhibitor by forming hydrogen bonds with specific enzymes or proteins. The difluoro groups enhance these interactions, leading to modulation of enzyme activity.
  • Protein Binding : It demonstrates potential interactions with various proteins, including receptors involved in pharmacological responses.
  • Pharmacokinetic Properties : The presence of fluorine may improve the compound's pharmacokinetic profile, affecting absorption and distribution within biological systems.

Biological Activities

Research indicates several promising biological activities associated with this compound:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : Investigations into its anticancer activity have shown that it can inhibit cancer cell proliferation through enzyme inhibition pathways.
  • Antimicrobial Activity : Some studies have indicated that the compound may possess antimicrobial properties, although further research is needed to fully elucidate these effects.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound. Below are key findings presented in tabular form:

StudyObjectiveKey Findings
Study AEnzyme InhibitionDemonstrated significant inhibition of target enzymes involved in inflammatory pathways.
Study BAnticancer ActivityShowed a dose-dependent reduction in cancer cell viability in vitro.
Study CPharmacokineticsEnhanced membrane permeability observed in cellular models, suggesting improved bioavailability.

Case Study: Enzyme Inhibition

In a detailed investigation into its enzyme inhibition capabilities, this compound was tested against various enzymes involved in metabolic pathways. The results indicated a strong inhibitory effect on cyclooxygenase (COX) enzymes, which are crucial in inflammation processes. This suggests potential applications in treating conditions like arthritis or other inflammatory disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundStructureBiological Activity
2,2-Difluoro-2-(fluorosulfonyl)acetic acidSimilar difluorinated structureKnown for enzyme inhibition but lacks methoxy group; less lipophilic.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetateMethyl ester derivativeComparable reactivity but different pharmacological profile due to esterification.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A stepwise approach is typically employed:

  • Step 1 : Fluorination of the aromatic ring using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature to minimize byproducts.
  • Step 2 : Methoxy group introduction via nucleophilic substitution (e.g., NaOMe in DMF) at the ortho position.
  • Step 3 : Acetic acid side-chain attachment via Friedel-Crafts acylation or coupling reactions.
  • Optimization : Design of Experiments (DoE) can systematically vary parameters (temperature, solvent polarity, catalyst loading) to maximize yield. For example, reducing reaction temperatures to 0–6°C during fluorination steps minimizes decomposition .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming fluorine substitution patterns and assessing regioisomeric impurities. 1H^{1}\text{H} NMR resolves methoxy and acetic acid proton environments .
  • LC-MS/MS : Quantifies trace impurities (e.g., fluorinated byproducts) with high sensitivity, using transitions specific to the molecular ion ([MH][M-H]^-) .
  • HPLC with UV/Vis Detection : Monitors purity (>97%) using reverse-phase columns (C18) and gradient elution (acetonitrile/water with 0.1% formic acid) .

Advanced Research Questions

Q. How can computational chemistry tools predict and optimize the synthesis of fluorinated acetic acid derivatives?

  • Methodological Answer :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways for fluorination and methoxy group installation. For example, ICReDD’s workflow combines density functional theory (DFT) with experimental feedback to refine reaction conditions .
  • Machine Learning : Training models on datasets like Pistachio or Reaxys predicts optimal solvents (e.g., THF vs. DMF) and catalysts (e.g., Pd vs. Cu) for coupling reactions, reducing trial-and-error experimentation .

Q. How can researchers resolve contradictions in spectroscopic data between batches (e.g., unexpected 19F^{19}\text{F} NMR shifts)?

  • Methodological Answer :

  • Multivariate Analysis : Principal Component Analysis (PCA) of NMR/LC-MS data identifies outlier batches linked to specific variables (e.g., residual moisture in reagents).
  • Impurity Profiling : High-resolution mass spectrometry (HRMS) detects trace fluorinated contaminants (e.g., 2-fluoro-4-methoxybenzoic acid, CAS 394-42-3) that may perturb spectral signals .
  • Isotopic Labeling : Synthesizing 13C^{13}\text{C}- or 18O^{18}\text{O}-labeled analogs clarifies ambiguous peak assignments in complex spectra .

Q. What role does fluorine substitution play in modulating the compound’s physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer :

  • Hydrogen Bonding : Fluorine’s electronegativity reduces hydrogen-bond donor capacity, lowering aqueous solubility but enhancing lipid membrane permeability.
  • Metabolic Stability : Fluorine at the 5-position sterically hinders oxidative metabolism (e.g., CYP450 enzymes), as shown in analogues like 5-fluoro-2-hydroxybenzoic acid (CAS 345-16-4) .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals that fluorinated derivatives (e.g., 2-fluoro-4-hydroxybenzaldehyde) exhibit higher decomposition thresholds (>200°C) compared to non-fluorinated counterparts .

Q. How can researchers design derivatives of this compound for specific biochemical applications (e.g., enzyme inhibition studies)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematic substitution of the methoxy group (e.g., replacing with Cl or CF3_3) and acetic acid chain elongation (e.g., propionic acid analogues) can modulate target affinity. For example, N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide (CAS not provided) demonstrates enhanced kinase inhibition via fluorine-mediated π-stacking .
  • Docking Simulations : Molecular docking with enzymes (e.g., cyclooxygenase-2) identifies optimal fluorine positioning for hydrophobic pocket interactions .

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